molecular formula C20H22N2O3 B13369687 3-[(cyclopropylcarbonyl)amino]-N-(2-ethoxyphenyl)-4-methylbenzamide

3-[(cyclopropylcarbonyl)amino]-N-(2-ethoxyphenyl)-4-methylbenzamide

Cat. No.: B13369687
M. Wt: 338.4 g/mol
InChI Key: YYJJORUYLJQJGA-UHFFFAOYSA-N
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Description

3-[(cyclopropylcarbonyl)amino]-N-(2-ethoxyphenyl)-4-methylbenzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzamide core with specific substituents that contribute to its distinct properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(cyclopropylcarbonyl)amino]-N-(2-ethoxyphenyl)-4-methylbenzamide typically involves multiple steps, starting with the preparation of the benzamide core. The cyclopropylcarbonyl group is introduced through a cyclopropanation reaction, while the ethoxyphenyl group is added via an etherification process. The final step involves the formation of the amide bond under controlled conditions, often using coupling reagents like EDCI or DCC .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts and continuous flow reactors to streamline the synthesis process. The scalability of the synthesis is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

3-[(cyclopropylcarbonyl)amino]-N-(2-ethoxyphenyl)-4-methylbenzamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide core, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

3-[(cyclopropylcarbonyl)amino]-N-(2-ethoxyphenyl)-4-methylbenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(cyclopropylcarbonyl)amino]-N-(2-ethoxyphenyl)-4-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(cyclopropylcarbonyl)amino]benzoic acid
  • 3-[(cyclopropylcarbonyl)amino]-2-naphthoic acid
  • N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-4-methylbenzamide

Uniqueness

Compared to similar compounds, 3-[(cyclopropylcarbonyl)amino]-N-(2-ethoxyphenyl)-4-methylbenzamide stands out due to its specific substituents, which confer unique chemical and biological properties. Its ethoxyphenyl group, in particular, enhances its solubility and bioavailability, making it a valuable compound for various applications .

Properties

Molecular Formula

C20H22N2O3

Molecular Weight

338.4 g/mol

IUPAC Name

3-(cyclopropanecarbonylamino)-N-(2-ethoxyphenyl)-4-methylbenzamide

InChI

InChI=1S/C20H22N2O3/c1-3-25-18-7-5-4-6-16(18)21-20(24)15-9-8-13(2)17(12-15)22-19(23)14-10-11-14/h4-9,12,14H,3,10-11H2,1-2H3,(H,21,24)(H,22,23)

InChI Key

YYJJORUYLJQJGA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)C)NC(=O)C3CC3

Origin of Product

United States

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